molecular formula C13H14N2O B5355384 1-(mesitylcarbonyl)-1H-pyrazole

1-(mesitylcarbonyl)-1H-pyrazole

Cat. No.: B5355384
M. Wt: 214.26 g/mol
InChI Key: IYUHHZFRPJXBDD-UHFFFAOYSA-N
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Description

1-(Mesitylcarbonyl)-1H-pyrazole is a specialized heterocyclic building block designed for advanced chemical synthesis and life science research. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of pharmacological activities. These compounds are frequently investigated for their potential anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . The mesityl carbonyl moiety in this molecule may enhance its lipophilicity and influence its steric profile, potentially leading to unique interactions with biological targets. Researchers value such pyrazole-based compounds for developing novel therapeutic agents, as they can act on key targets including tubulin, various kinases (e.g., EGFR, BRAF), and cyclooxygenase (COX) enzymes . This reagent serves as a key intermediate for constructing more complex molecules in drug discovery programs. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers are advised to consult the product's Safety Data Sheet (SDS) and conduct their own characterization to confirm the compound's identity, purity, and suitability for specific applications.

Properties

IUPAC Name

pyrazol-1-yl-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-7-10(2)12(11(3)8-9)13(16)15-6-4-5-14-15/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUHHZFRPJXBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) substituents influence reactivity and regioselectivity. For example, electron-donating groups favor ortho-alkylation in ruthenium-catalyzed reactions .
  • Stereoelectronic Effects : Bulky substituents like cyclohexyl enhance steric hindrance, affecting reaction pathways and yields .

Spectroscopic and Analytical Data

Spectroscopic profiles (NMR, IR, MS) of analogs provide benchmarks for structural elucidation:

  • 1-(4-Methoxyphenyl)-1H-pyrazole (5b) :
    • ¹H-NMR : δ 8.35 (d, J = 2.4 Hz, 1H, pyrazole-H3), 7.78 (d, J = 8.8 Hz, 2H, aromatic), 6.98 (d, J = 8.8 Hz, 2H, aromatic) .
    • IR : 1600 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O of methoxy) .
  • 1-(2,4-Dimethylphenyl)-1H-pyrazole (18) :
    • ¹³C-NMR : δ 131.1 (pyrazole-C3), 126.8 (aromatic-C), 20.8 (methyl-C) .
    • HR-MS : m/z 173.1079 (C₁₁H₁₃N₂⁺) .

Comparison with Mesitylcarbonyl Derivative: The mesitylcarbonyl group would introduce distinct NMR signals for three methyl groups (δ ~2.3–2.5 ppm) and a carbonyl (¹³C ~190 ppm). IR would show a strong C=O stretch (~1680 cm⁻¹), absent in non-acylated analogs.

Regioselectivity and Reaction Mechanisms

Regioselectivity in pyrazole functionalization is influenced by substituents:

  • Ortho vs. Para Alkylation : 1-(4-Fluorophenyl)-1H-pyrazole reacts with bromocyclohexane to yield 61% ortho-product (6da) and trace para-isomers .
  • Photocatalytic Amination : 1-(2-Ethoxyphenyl)-1H-pyrazole forms a 7:1 ortho:para ratio under photoelectrocatalytic conditions .

Mesitylcarbonyl Impact :
The bulky mesityl group may sterically hinder ortho-substitution, favoring meta or para pathways in catalytic reactions.

Physicochemical Properties

  • Lipophilicity : LogP values increase with hydrophobic substituents (e.g., cyclohexyl: LogP ~3.5 vs. methoxy: LogP ~2.1) .
  • Thermal Stability : Nitro-substituted derivatives (e.g., 1-(3,5-dinitrophenyl)-1H-pyrazole) exhibit higher decomposition temperatures (~250°C) due to strong intermolecular interactions .

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(mesitylcarbonyl)-1H-pyrazole be optimized to improve yield and purity?

  • Methodological Answer : Optimizing reaction conditions is critical. For pyrazole derivatives, methodologies from analogous compounds suggest using microwave-assisted synthesis to reduce reaction time and improve yield . Solvent selection (e.g., DMF or THF) and catalyst systems (e.g., Pd/C for carbonyl coupling) can influence regioselectivity and purity . Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of mesityl carbonyl chloride to pyrazole precursors (1:1.2) may minimize byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm regiochemistry and substituent placement. The mesityl carbonyl group typically shows a downfield shift (~170 ppm in 13^13C NMR) .
  • X-ray Crystallography : For unambiguous structural elucidation, single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. Pyrazole derivatives often exhibit intermolecular hydrogen bonding (e.g., N–H⋯O=C), which stabilizes the crystal lattice .
  • FT-IR : Strong carbonyl stretching vibrations (~1650–1700 cm1^{-1}) confirm the mesitylcarbonyl moiety .

Q. What strategies are recommended for functionalizing this compound into derivatives with enhanced reactivity?

  • Methodological Answer : The carbonyl group can undergo nucleophilic acyl substitution (e.g., with amines to form amides) or reduction (e.g., using LiAlH4_4 to generate alcohols) . For regioselective modifications, directed ortho-metalation (using LDA or Grignard reagents) enables introduction of halogens or alkyl groups at specific positions . Reaction progress should be tracked via GC-MS or HPLC to ensure selectivity .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate ligand-receptor interactions. For pyrazole-based antimicrobials, docking against bacterial enzyme targets (e.g., dihydrofolate reductase) identifies potential binding modes .
  • MD Simulations : All-atom molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes over time. Parameters like RMSD and binding free energy (MM/PBSA) quantify affinity .
  • QSAR Models : Machine learning algorithms (e.g., Random Forest) correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from in vitro assays .

Q. How can contradictions in reported reaction mechanisms for pyrazole carbonyl derivatives be resolved?

  • Methodological Answer : Discrepancies in mechanisms (e.g., radical vs. ionic pathways) require kinetic isotope effect (KIE) studies and trapping experiments to identify intermediates . For example, deuterium labeling at the pyrazole N–H position can distinguish proton-transfer steps. DFT calculations (Gaussian or ORCA) model transition states and compare activation energies for competing pathways .

Q. What experimental approaches validate the role of this compound in agrochemical applications?

  • Methodological Answer :

  • In Vitro Bioassays : Test antifungal activity via microdilution assays (e.g., against Fusarium spp.) using MIC/MBC endpoints .
  • In Vivo Studies : Apply derivatives to plant models (e.g., Arabidopsis) under controlled pathogen stress. Quantify disease suppression via qPCR (pathogen load) and chlorophyll fluorescence (plant health) .
  • Mode of Action : Use fluorescence microscopy with ROS-sensitive dyes (e.g., DCFH-DA) to assess oxidative stress induction in pathogens .

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